molecular formula C20H30O2 B108295 3-Hydroxyretinol CAS No. 6890-93-3

3-Hydroxyretinol

Cat. No. B108295
CAS RN: 6890-93-3
M. Wt: 302.5 g/mol
InChI Key: OBODKGDXEIUEIH-DAWLFQHYSA-N
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Description

3-Hydroxyretinol is a compound related to vitamin A and is a metabolite of lutein, which plays a role in the biosynthesis of 3-dehydroretinol in freshwater fish. It has been identified in the liver oils of freshwater fish species such as Bagarius bagarius and Wallago attu. This compound is also present in the eyes of insects, including various genera of Diptera and Lepidoptera, where it exists in several geometric isomers .

Synthesis Analysis

The chemical synthesis of 3-hydroxyretinol has been described using a new method starting from methyl 3-dehydroretinoate. Additionally, the synthesis of optically active (3R)-3-hydroxyretinol has been reported, utilizing a C15-phosphonium salt and a C5-aldehyde ester, following the building principle C15 + C5 = C20 . A stereocontrolled synthesis of (R)-all-trans-11,12-dihydro-3-hydroxyretinol has also been achieved, which helped confirm the absolute configuration of this natural product .

Molecular Structure Analysis

The molecular structure of 3-hydroxyretinol includes various isomers, such as 9-cis, 11-cis, 13-cis, and all-trans forms. These isomers have been separated and identified using high-pressure liquid chromatography (HPLC) and characterized by their spectral properties . The configurational assignment of (R)-all-trans-11,12-dihydro-3-hydroxyretinol has been determined through stereocontrolled synthesis methods .

Chemical Reactions Analysis

In the eyes of insects, 3-hydroxyretinoids are found in significant amounts, and their levels can be influenced by light conditions. For instance, blue light specifically increases the amount of 11-cis and all-trans 3-hydroxyretinal in the compound eyes of butterflies. An oxidative system within the compound eye can convert 3-hydroxyretinol to 3-hydroxyretinal, indicating a dynamic interconversion between these two forms .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-hydroxyretinol include its absorption characteristics, with a chromogen that absorbs maximally at 329 nm. The antimony chloride reaction product of 3-hydroxyretinol is spectrally indistinguishable from that of retinol, suggesting similarities in their chemical structures . The synthesis and metabolism studies indicate that 3-hydroxyretinol and its derivatives are stable under various conditions and can be synthesized in different environments, such as in the cytosol of butterfly compound eyes .

Scientific Research Applications

Role in Visual Pigment Chromophore Biogenesis

3-Hydroxyretinol plays a crucial role in visual pigment chromophore biogenesis. Research on Drosophila ninaG oxidoreductase has shown that 11-cis-3-hydroxyretinol is an intermediate required for chromophore biogenesis in Drosophila. NinaG mutants fed on retinal can synthesize 3-hydroxyretinoids, suggesting that NinaG acts in a subsequent step in chromophore production rather than the initial hydroxylation of the retinal ring (Ahmad et al., 2006).

Hydroxypyrones and Hydroxypyridinones in Medicinal Chemistry

3-Hydroxyretinol, as a close analogue to hydroxypyrones and hydroxypyridinones, has potential implications in medicinal inorganic chemistry. These compounds are key in developing metallocomplexes with diverse applications, including iron removal, imaging applications, and mobilization of excess metal ions (Thompson et al., 2006).

3-Hydroxypropionic Acid-Inducible Systems

In the context of 3-hydroxypropionic acid (a related compound), 3-hydroxyretinol might be implicated in orthogonal gene expression control systems in bacteria, as shown in Pseudomonas putida. Such systems can be highly inducible and useful in synthetic biology and biotechnology applications (Hanko et al., 2017).

Distribution in Insect Vision

3-Hydroxyretinal, a variant of 3-hydroxyretinol, is found in various insect species and used as a visual pigment chromophore. Its distribution across insect orders suggests that it cannot be considered a phylogenetic marker, having a scattered distribution in the class Insecta (Smith & Goldsmith, 2005).

Synthesis and Metabolic Studies

The stereocontrolled synthesis of (R)-all-trans-11,12-dihydro-3-hydroxyretinol has been achieved, confirming its natural product configuration. This synthesis is crucial for understanding its role in biological systems and potential applications (Rivas et al., 2019).

Chelating Properties in Pharmaceutical Drugs

3-Hydroxyretinol, related to hydroxypyridinones, exhibits chelating properties that have been leveraged in pharmaceutical drugs. These properties are crucial for sequestration or passivation of metal overload and diagnostic/therapeutic purposes (Santos et al., 2012).

properties

IUPAC Name

4-[(1E,3E,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-3,5,5-trimethylcyclohex-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-11,18,21-22H,12-14H2,1-5H3/b8-6+,10-9+,15-7+,16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBODKGDXEIUEIH-DAWLFQHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CCO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/CO)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316912
Record name Retin-3,15-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxyretinol

CAS RN

6890-93-3
Record name Retin-3,15-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6890-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxyretinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006890933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Retin-3,15-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYRETINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/065F06X5YW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
248
Citations
AB Barua, RC Das, K Verma - Biochemical Journal, 1977 - portlandpress.com
… It was shown to be a diester of 3-hydroxyretinol. 3-Hydroxyretinol was found to be a metabolite of lutein … A new method for the chemical synthesis of 3-hydroxyretinol from methyl 3-…
Number of citations: 28 portlandpress.com
MR La Frano, BJ Burri - Aquaculture Nutrition, 2014 - Wiley Online Library
… Freshwater fish species store and use VA in the form of retinol (ROL), as well as uncommon forms such as 3,4-didehydroretinol (DROL) and 3-hydroxyretinol (3ROL). We developed and …
Number of citations: 7 onlinelibrary.wiley.com
A Rivas, R Alvarez, AR de Lera - Tetrahedron Letters, 2019 - Elsevier
The synthesis of (R)-all-trans-11,12-dihydro-3-hydroxyretinol and putative metabolites of the side-chain functional group has been achieved in a stereocontrolled manner via the Suzuki-…
Number of citations: 2 www.sciencedirect.com
TH Goldsmith, BC Marks, GD Bernard - Vision Research, 1986 - Elsevier
… ; mixture of isomers of 3-hydroxyretinol and 3-hydroxyretinal … not fluoresce strongly like 3-hydroxyretinol. The contaminant is … All of the isomers of 3-hydroxyretinol and 3-hydroxyretinal …
Number of citations: 52 www.sciencedirect.com
ST Ahmad, MV Joyce, B Boggess… - Journal of Biological …, 2006 - ASBMB
… is 11-cis-3-hydroxyretinol. Reversed phase high performance … identical with those of the 3-hydroxyretinol standard. The base … These results suggest that 11-cis-3-hydroxyretinol is an …
Number of citations: 35 www.jbc.org
UC Goswami - British Journal of Nutrition, 1984 - cambridge.org
… or 3-hydroxyretinol could be isolated from those fish that received cryptoxanthin. 3. 3-Hydroxyretinol and 3… -rich fish can convert cryptoxanthin into 3-dehydroretinol and 3-hydroxyretinol. …
Number of citations: 31 www.cambridge.org
BC Goswami, AB Barua, PS Sastry - Indian Journal of Biochemistry …, 1980 - cabdirect.org
… Abstract : The biopotency of 3-hydroxyretinol diester in rats estimated by the curative … 3-hydroxyretinol diester indicated that it may be absorbed after hydrolysis to 3-hydroxyretinol …
Number of citations: 2 www.cabdirect.org
UC Goswami, N Sharma - British journal of nutrition, 2005 - cambridge.org
… The efficiency of the other tested compounds vis-a`-vis B(a)P as seen in our experiment was 3-hydroxyretinol, b-carotene, dehydroretinol, retinoic acid, retinal and retinol. Dehydroretinol…
Number of citations: 23 www.cambridge.org
T Suzuki, S Miyata - Comparative Biochemistry and Physiology Part B …, 1991 - Elsevier
… The 3-hydroxyretinol existed in esterified forms and accounted for 2-9% of the total retinols stored in the retina. The 3-hydroxyretinol … We report here on 3-hydroxyretinol, a possible inter…
Number of citations: 6 www.sciencedirect.com
K Arikawa - Journal of Comparative Physiology A, 2003 - Springer
… with the UV absorbing 3-hydroxyretinol incorporated in the … and that the distally concentrated 3-hydroxyretinol acts as a UV-… visualize the fluorescence of 3-hydroxyretinol. We thus found …
Number of citations: 173 link.springer.com

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